

Application Notes and Protocols for Assessing HP1142 ATPase Activity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

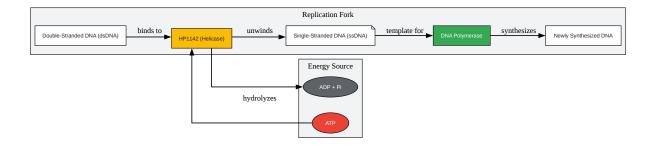
Helicobacter pylori, a Gram-negative bacterium that colonizes the human stomach, is a major cause of various gastrointestinal diseases, including peptic ulcers and gastric cancer.[1][2][3][4] The bacterium's ability to survive and replicate in the harsh acidic environment of the stomach relies on a variety of specialized enzymes. **HP1142** is a putative ATPase from H. pylori. ATPases are enzymes that catalyze the hydrolysis of ATP to ADP and inorganic phosphate (Pi), releasing energy that powers numerous cellular processes.[5] In bacteria, ATPases like DNA helicases are crucial for DNA replication, repair, and recombination.[6][7][8]

These application notes provide detailed protocols for assessing the ATPase activity of **HP1142**, a critical step in understanding its function and for the development of potential inhibitors. The primary method described is the malachite green phosphate assay, a sensitive colorimetric method for detecting the inorganic phosphate released during the ATPase reaction. [9][10][11] An alternative continuous, spectrophotometric NADH-coupled ATPase assay is also presented.[6]

Signaling Pathway Context: Role of a Putative DNA Helicase in H. pylori



While the specific signaling pathway of **HP1142** is under investigation, if it functions as a DNA helicase, it would play a crucial role in DNA replication. The diagram below illustrates the general role of a DNA helicase in unwinding the DNA double helix, a process essential for DNA polymerase to synthesize new DNA strands. This unwinding process is powered by the hydrolysis of ATP.



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Caption: General role of a DNA helicase in DNA replication.

Experimental Protocols

Protocol 1: Malachite Green Phosphate Assay (Endpoint Assay)

This protocol describes a colorimetric endpoint assay to measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by **HP1142**. The assay is based on the formation of a colored complex between malachite green, molybdate, and free orthophosphate under acidic conditions.[9][11]

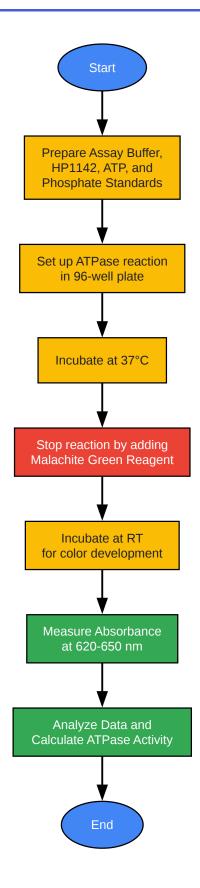
Materials:



- Purified **HP1142** protein
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT
- ATP solution (10 mM)
- Single-stranded DNA (ssDNA) or double-stranded DNA (dsDNA) solution (if required for stimulation)
- Malachite Green Reagent:
 - Solution A: 0.045% Malachite Green hydrochloride in water.
 - Solution B: 4.2% Ammonium Molybdate in 4 M HCl.
 - Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add a surfactant like Tween-20 to a final concentration of 0.01%. This working reagent should be prepared fresh.
- Phosphate Standard (e.g., 1 M KH₂PO₄)
- 96-well microplate
- Microplate reader

Experimental Workflow:





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Caption: Workflow for the Malachite Green ATPase Assay.



Procedure:

- Phosphate Standard Curve:
 - \circ Prepare a series of phosphate standards (e.g., 0 to 100 μ M) by diluting the Phosphate Standard in the Assay Buffer.
 - Add 80 μL of each standard to separate wells of the 96-well plate.
 - Add 20 μL of the Malachite Green Working Reagent to each well.
 - Incubate at room temperature for 15-30 minutes to allow for color development.[11]
 - Measure the absorbance at 620-650 nm.
 - Plot absorbance vs. phosphate concentration to generate a standard curve.
- ATPase Reaction:
 - Prepare a reaction mixture in a microcentrifuge tube containing Assay Buffer, HP1142 (e.g., 50-200 nM), and ssDNA (if required, e.g., 10-50 ng/μL).
 - Pre-incubate the mixture at 37°C for 5 minutes.
 - \circ Initiate the reaction by adding ATP to a final concentration of 1-5 mM. The final reaction volume is typically 50-100 μ L.
 - Incubate at 37°C for a fixed time (e.g., 15-60 minutes). The optimal time should be determined to ensure the reaction is in the linear range.
 - Include control reactions:
 - No enzyme control (Assay Buffer, DNA, ATP)
 - No ATP control (Assay Buffer, HP1142, DNA)
 - No DNA control (if DNA is a cofactor)
- Phosphate Detection:



- $\circ~$ Stop the reaction by adding 10 μL of 0.5 M EDTA or by directly adding the Malachite Green Reagent.
- Add 20 μL of the Malachite Green Working Reagent to each reaction well.
- Incubate at room temperature for 15-30 minutes.
- Measure the absorbance at 620-650 nm.
- Data Analysis:
 - Subtract the absorbance of the no-enzyme control from the absorbance of the samples.
 - Use the phosphate standard curve to determine the concentration of phosphate released in each reaction.
 - Calculate the specific activity of **HP1142** in nmol of Pi released/min/mg of protein.

Protocol 2: NADH-Coupled ATPase Assay (Continuous Assay)

This protocol describes a continuous, spectrophotometric assay that couples the regeneration of ATP from ADP to the oxidation of NADH.[6] The rate of ATP hydrolysis is measured by monitoring the decrease in NADH absorbance at 340 nm.

Materials:

- Purified **HP1142** protein
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT
- ATP solution (100 mM)
- Phosphoenolpyruvate (PEP) solution (100 mM)
- NADH solution (10 mM)
- Pyruvate kinase (PK) (e.g., 10 mg/mL)



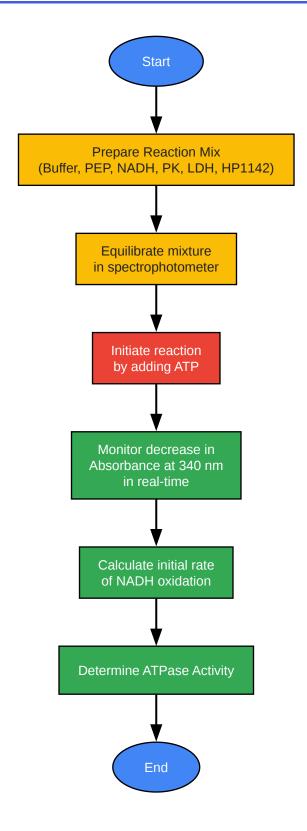




- Lactate dehydrogenase (LDH) (e.g., 5 mg/mL)
- ssDNA or dsDNA solution (if required)
- UV-transparent 96-well plate or cuvettes
- Spectrophotometer capable of reading absorbance at 340 nm at a controlled temperature.

Experimental Workflow:





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Caption: Workflow for the NADH-Coupled ATPase Assay.

Procedure:



Reaction Mixture Preparation:

- In a microcentrifuge tube, prepare the reaction mixture containing Assay Buffer, PEP (final concentration 1-5 mM), NADH (final concentration 0.2-1 mM), PK (final concentration 20-60 μg/mL), LDH (final concentration 10-30 μg/mL), and HP1142 (e.g., 50-200 nM). Add ssDNA if required.
- The final reaction volume is typically 100-200 μL.

Assay Measurement:

- Transfer the reaction mixture to a UV-transparent plate or cuvette.
- Place it in the spectrophotometer and equilibrate to the desired temperature (e.g., 37°C).
- Initiate the reaction by adding ATP (final concentration 1-5 mM).
- Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes).

Data Analysis:

- Determine the initial rate of the reaction from the linear portion of the absorbance vs. time plot.
- Calculate the rate of ATP hydrolysis using the Beer-Lambert law (ϵ_{340} for NADH = 6220 M⁻¹cm⁻¹).
- Calculate the specific activity of HP1142.

Data Presentation

Quantitative data from ATPase assays should be organized in tables for clear comparison of different conditions.

Table 1: Michaelis-Menten Kinetic Parameters for **HP1142** ATPase Activity



Condition	Km (ATP, μM)	Vmax (nmol Pi/min/mg)	kcat (s ⁻¹)	kcat/Km (M ⁻¹ s ⁻¹)
Without DNA	Value	Value	Value	Value
+ ssDNA	Value	Value	Value	Value
+ dsDNA	Value	Value	Value	Value

Note: Values are placeholders and should be determined experimentally.

Table 2: Influence of Reaction Conditions on HP1142 Specific Activity

Parameter	Condition	Specific Activity (nmol Pi/min/mg)	Relative Activity (%)
рН	6.5	Value	Value
7.5	Value	100	
8.5	Value	Value	_
Temperature	25°C	Value	- Value
37°C	Value	100	
42°C	Value	Value	_
Divalent Cations (5 mM)	Mg ²⁺	Value	100
Mn ²⁺	Value	Value	
Ca ²⁺	Value	Value	_

Note: Values are placeholders and should be determined experimentally.

Table 3: Effect of Inhibitors on HP1142 ATPase Activity



Inhibitor	Concentration (µM)	% Inhibition	IC50 (μM)
Compound X	1	Value	Value
10	Value		
100	Value		
Non-hydrolyzable ATP analog (e.g., AMP- PNP)	100	Value	N/A

Note: Values are placeholders and should be determined experimentally.

Conclusion

The protocols outlined in these application notes provide a robust framework for the detailed characterization of **HP1142** ATPase activity. By systematically analyzing its kinetic parameters and the influence of various cofactors and inhibitors, researchers can gain valuable insights into its cellular function. This knowledge is essential for validating **HP1142** as a potential drug target and for the subsequent development of novel therapeutics against Helicobacter pylori.

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